molecular formula C12H13ClO B13304915 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13304915
M. Wt: 208.68 g/mol
InChI Key: AJAWHBFQRYKQAZ-UHFFFAOYSA-N
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Description

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C12H13ClO It is a chlorinated derivative of tetrahydronaphthalenone, characterized by a chlorine atom at the 6th position and two methyl groups at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used as the chlorinating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

Uniqueness

6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

6-chloro-4,4-dimethyl-2,3-dihydronaphthalen-1-one

InChI

InChI=1S/C12H13ClO/c1-12(2)6-5-11(14)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3

InChI Key

AJAWHBFQRYKQAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C2=C1C=C(C=C2)Cl)C

Origin of Product

United States

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